Encecanescin

Description

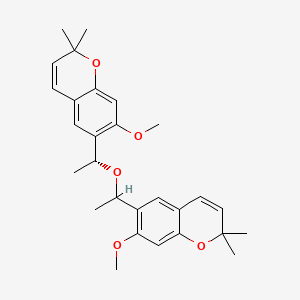

Encecanescin, a bicyclic chromene derivative (C₂₈H₃₄O₅), was first isolated from the leaves of Eupatorium aschembornianum . Its structure was elucidated via high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography, revealing a unique dimeric chromene framework with gem-dimethyl groups at the C2 position . Notably, this compound crystallizes as a chiral mixture due to molecular disorder, resulting in two distinct conformers (1a and 1b) in the asymmetric unit . These conformers exhibit semi-boat geometries at the C2-linked ring, with differences in the orientation of the gem-dimethyl groups .

Spectroscopic analyses, including ¹H/¹³C-NMR, FTIR, and Raman, confirmed its structural features and dynamic conformational behavior in solution . Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) further validated the stability of its three most prevalent conformers (2–4) in chloroform .

Properties

CAS No. |

87592-85-6 |

|---|---|

Molecular Formula |

C28H34O5 |

Molecular Weight |

450.6 g/mol |

IUPAC Name |

7-methoxy-6-[(1R)-1-[1-(7-methoxy-2,2-dimethylchromen-6-yl)ethoxy]ethyl]-2,2-dimethylchromene |

InChI |

InChI=1S/C28H34O5/c1-17(21-13-19-9-11-27(3,4)32-23(19)15-25(21)29-7)31-18(2)22-14-20-10-12-28(5,6)33-24(20)16-26(22)30-8/h9-18H,1-8H3/t17-,18?/m1/s1 |

InChI Key |

YVOFPTMROPMBQF-QNSVNVJESA-N |

SMILES |

CC(C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)OC(C)C3=C(C=C4C(=C3)C=CC(O4)(C)C)OC |

Isomeric SMILES |

C[C@H](C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)OC(C)C3=C(C=C4C(=C3)C=CC(O4)(C)C)OC |

Canonical SMILES |

CC(C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)OC(C)C3=C(C=C4C(=C3)C=CC(O4)(C)C)OC |

Synonyms |

(R*,R*)-(+-)-6,6'-(oxydiethylidine)bis(7-methoxy-2,2-dimethyl-2H-1-benzopyran) encecanescin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Encecanescin belongs to the chromene family, which includes structurally and functionally related compounds. Below, we compare this compound with two chromene derivatives: 6-acetyl-7-hydroxy-8-methoxy-2,2-dimethylchromene (18) and 3,5-diprenyl-4-hydroxyacetophenone (21) (Table 1) .

Table 1: Structural and Functional Comparison of this compound and Related Chromenes

Key Differences and Similarities:

Structural Complexity: this compound’s bicyclic framework distinguishes it from monocyclic chromenes like compound 18 . The gem-dimethyl groups at C2 contribute to its conformational flexibility, whereas 18’s rigidity arises from acetyl and methoxy substituents . Compound 21 lacks a chromene backbone entirely, featuring an acetophenone core with prenyl chains, highlighting functional diversity within the broader chromene-related family .

Spectroscopic Behavior: this compound’s NMR spectra (δC-3: 127.3; δC-4: 122.7) reflect electron delocalization across its bicyclic system, contrasting with 18’s deshielded carbonyl (δC=O: ~200 ppm) .

Synthetic Accessibility :

- This compound is exclusively isolated from natural sources, whereas derivatives like 18 can be chemically modified (e.g., acetylation to form 19 ) .

Computational Insights:

DFT studies on this compound’s conformers (2–4) revealed Boltzmann-weighted stability trends, with conformer 2 dominating in chloroform . Such analyses are absent for 18 and 21 , limiting direct computational comparisons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.